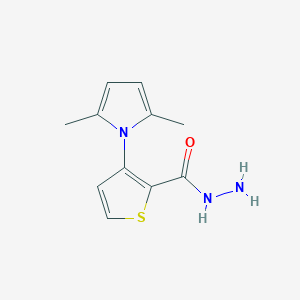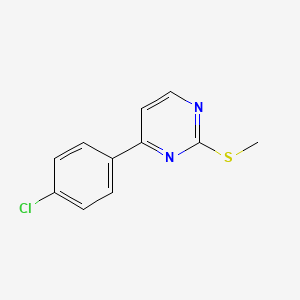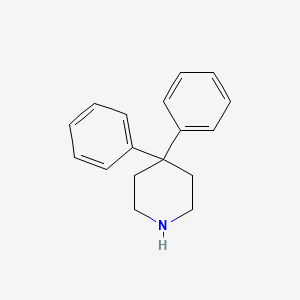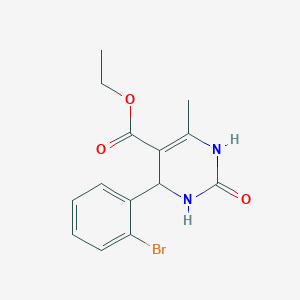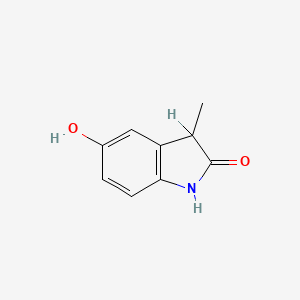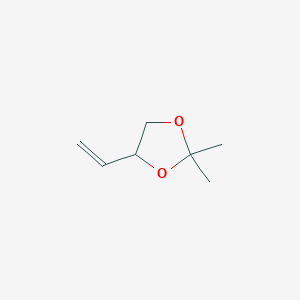
2,2-Dimethyl-4-vinyl-1,3-dioxolane
Descripción general
Descripción
2,2-Dimethyl-4-vinyl-1,3-dioxolane is a chemical compound that belongs to the family of dioxolanes. It is widely used in the field of organic chemistry due to its unique properties. This compound is synthesized through various methods, and its scientific research application is vast.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
2,2-Dimethyl-4-vinyl-1,3-dioxolane is synthesized by the addition of ketones to epoxides, as demonstrated in the synthesis of various 1,3-dioxolanes including this compound, under the catalysis of [Cp*Ir(NCMe) 3 ] 2+ (Adams, Barnard, & Brosius, 1999). Additionally, the polymerization behavior of related 2,2-dimethyl-1,3-dioxolan-4-one has been studied, indicating a potential application in polymer chemistry (Miyagawa, Sanda, & Endo, 2001).
Polymer Engineering
In polymer engineering, vinyl polymers containing pendant acetal groups like 2,2-dimethyl-1,3-dioxolan-4-yl have been synthesized and evaluated as negative electron beam resists, showing potential applications in lithography and polymer design (Oguchi, Sanui, Ogata, Takahashi, & Nakada, 1990). Moreover, the cationic polymerization of 2-vinyl-4.5-dimethyl-1.3-dioxolane (a related compound) with various catalysts has been explored for producing polymers of varying molecular weights (Jedliński & Łukaszczyk, 1968).
Optical Properties
In the realm of optical properties, a study showed that 2,2-dimethyl-1,3-dioxolane connected to two pyrene moieties exhibited cryptochirality in the ground state, with decipherable circularly polarized luminescence signals in the photoexcited state (Amako, Nakabayashi, Suzuki, Guo, Rahim, Harada, Fujiki, & Imai, 2015).
Pharmaceutical Synthesis
In pharmaceutical chemistry, 2,2-Dimethyl-4-(2-oxo-5-vinyl[1,3]dioxolan-4-yl)oxazolidine-3-carboxylic acid tert-butyl ester, a compound related to this compound, was used in a high-yield synthesis of D-ribo-phytosphingosine, demonstrating its utility in complex organic synthesis (Lombardo, Capdevila, Pasi, & Trombini, 2006).
Environmental and Analytical Chemistry
2,2-Dimethyl-4-hydroxymethyl-1,3-dioxolane's distribution between aqueous and organic liquid phases was studied, indicating its potential applications in environmental andanalytical chemistry. This study provided insights into the solubility and distribution coefficients of this compound, essential for understanding its behavior in various solvents (Novikov, Dobryakov, & Smirnova, 2013).
Propiedades
IUPAC Name |
4-ethenyl-2,2-dimethyl-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-4-6-5-8-7(2,3)9-6/h4,6H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXNZBLNWGWIHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370597 | |
| Record name | 2,2-dimethyl-4-vinyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83968-02-9 | |
| Record name | 2,2-dimethyl-4-vinyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


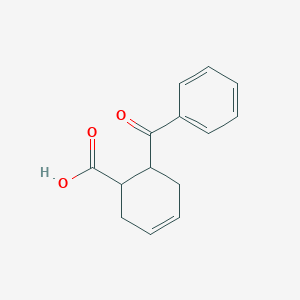

![4-[(4-carbamoylphenyl)carbamoylamino]benzenesulfonyl Chloride](/img/structure/B1608126.png)
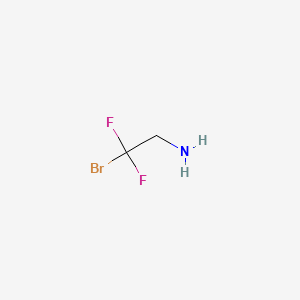
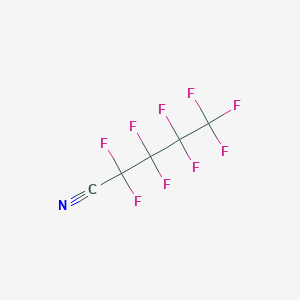
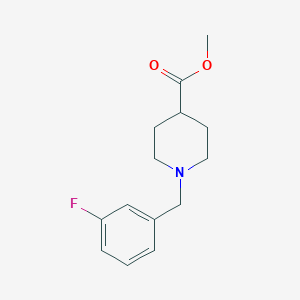
![6-Bromospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one 2,2,2-trifluoroacetate](/img/structure/B1608137.png)

